Chiral Identity: (1R,3R)-(+) vs. (1S,3S)-(-) Enantiomers
The (1R,3R)-(+)-enantiomer is differentiated from its (1S,3S)-(-)-counterpart by optical rotation sign and magnitude. The (1R,3R) compound exhibits [α]D = +73 (c 1.0, CHCl3) with enantiomeric excess (ee) >99%, while the (1S,3S) enantiomer shows [α]D = −41 (c 1.0, CHCl3) with 95% ee under the reported chemo-enzymatic synthesis conditions [1]. Both enantiomers were obtained via Rhodococcus sp. AJ270-catalyzed biotransformation and subsequent chemical conversion, with chiral HPLC used for ee determination [1].
| Evidence Dimension | Specific optical rotation [α]D and enantiomeric excess |
|---|---|
| Target Compound Data | [α]D = +73 (c 1.0, CHCl3), ee >99% |
| Comparator Or Baseline | (1S,3S)-enantiomer: [α]D = −41 (c 1.0, CHCl3), ee 95% |
| Quantified Difference | Δ[α]D = 114 units (sign reversal); Δee = 4 percentage points |
| Conditions | Chloroform solvent, concentration 1.0 g/100 mL; chiral HPLC analysis; chemo-enzymatic synthesis route |
Why This Matters
Optical rotation sign and magnitude provide a rapid, unambiguous identity test to confirm receipt of the correct enantiomer, preventing procurement errors that would invalidate stereochemically sensitive experiments.
- [1] Wang, M.-X., Feng, G.-Q., & Zheng, Q.-Y. (2004). Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides. Tetrahedron: Asymmetry, 15(2), 347–354. View Source
